molecular formula C8H18N2O2S B12943313 1-(Ethylsulfonyl)-3,5-dimethylpiperazine

1-(Ethylsulfonyl)-3,5-dimethylpiperazine

Cat. No.: B12943313
M. Wt: 206.31 g/mol
InChI Key: VPRHHDTZCBOXSP-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-3,5-dimethylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethylsulfonyl group and two methyl groups attached to the piperazine ring

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-3,5-dimethylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpiperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethylsulfonyl group and formation of the corresponding piperazine derivative.

Scientific Research Applications

1-(Ethylsulfonyl)-3,5-dimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the design of enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-3,5-dimethylpiperazine can be compared with other similar compounds in the piperazine family, such as:

    1-(Methylsulfonyl)-3,5-dimethylpiperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group. It may exhibit different reactivity and biological activity.

    1-(Ethylsulfonyl)-4-methylpiperazine: Similar structure but with a methyl group at the 4-position instead of the 3,5-positions. This structural variation can lead to differences in chemical and biological properties.

    1-(Ethylsulfonyl)-3,5-diethylpiperazine: Similar structure but with ethyl groups at the 3,5-positions instead of methyl groups. This compound may have different steric and electronic effects, influencing its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-ethylsulfonyl-3,5-dimethylpiperazine

InChI

InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3

InChI Key

VPRHHDTZCBOXSP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(NC(C1)C)C

Origin of Product

United States

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